Alternariol, methyl ether-13C15

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

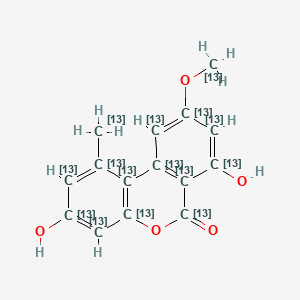

Eigenschaften

Molekularformel |

C15H12O5 |

|---|---|

Molekulargewicht |

287.14 g/mol |

IUPAC-Name |

3,7-dihydroxy-9-(113C)methoxy-1-(113C)methylbenzo[c]chromen-6-one |

InChI |

InChI=1S/C15H12O5/c1-7-3-8(16)4-12-13(7)10-5-9(19-2)6-11(17)14(10)15(18)20-12/h3-6,16-17H,1-2H3/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1 |

InChI-Schlüssel |

LCSDQFNUYFTXMT-ZXHBNDFJSA-N |

Isomerische SMILES |

[13CH3][13C]1=[13CH][13C](=[13CH][13C]2=[13C]1[13C]3=[13C]([13C](=[13CH][13C](=[13CH]3)O[13CH3])O)[13C](=O)O2)O |

Kanonische SMILES |

CC1=CC(=CC2=C1C3=C(C(=CC(=C3)OC)O)C(=O)O2)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Alternariol, methyl ether-13C15

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Alternariol, methyl ether-13C15, a crucial tool in the advanced analytical study of mycotoxins. This document details its chemical and physical properties, provides protocols for its use in quantitative analysis, and explores the biological signaling pathways affected by its unlabeled counterpart, Alternariol methyl ether (AME).

Core Data Presentation

This compound is the uniformly carbon-13 labeled version of Alternariol methyl ether (AME), a mycotoxin produced by fungi of the Alternaria genus. Its primary application is as an internal standard in analytical methodologies, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), to ensure accurate quantification of AME in various matrices.[1]

Quantitative Data for this compound

The following table summarizes the key quantitative data for this compound. While a specific certificate of analysis with exact isotopic enrichment was not publicly available, literature consistently refers to the compound as uniformly labeled with high isotopic purity.[2]

| Parameter | Value | Reference |

| Molecular Formula | ¹³C₁₅H₁₂O₅ | [1] |

| Molecular Weight | 287.14 g/mol | [1] |

| Isotopic Enrichment | Uniformly ¹³C labeled | [2] |

| Chemical Purity | High Purity (typically >95%) | Inferred from use as analytical standard |

| Appearance | White to off-white solid | [3] |

Quantitative Data for Unlabeled Alternariol, methyl ether (AME)

For comparative purposes, the properties of the unlabeled AME are provided below.

| Parameter | Value | Reference |

| Molecular Formula | C₁₅H₁₂O₅ | [3] |

| Molecular Weight | 272.26 g/mol | [3] |

| CAS Number | 26894-49-5 | [3] |

| Purity (by HPLC) | 99.96% | [3] |

| Appearance | White to off-white solid | [3] |

| Solubility | Soluble in Dichloromethane (B109758) and Methanol (B129727) | [4] |

Experimental Protocols

Microbiological Synthesis of this compound

The production of uniformly ¹³C-labeled AME is achieved through a microbiological procedure utilizing a specific strain of Alternaria alternata.[2][5] This method involves culturing the fungus in a specially formulated medium where the sole carbon sources are ¹³C-labeled.

Materials:

-

Alternaria alternata strain (e.g., isolated from potato leaf)[5]

-

[¹³C₆]glucose[2]

-

[¹³C₂]sodium acetate[2]

-

Ammonium (B1175870) sulfate (B86663) ((NH₄)₂SO₄)[2]

-

Potassium chloride (KCl)

-

Potassium dihydrogen phosphate (B84403) (KH₂PO₄)

-

Magnesium sulfate heptahydrate (MgSO₄·7H₂O)

-

Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

-

Ethyl acetate (B1210297)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Acetonitrile (B52724) (ACN)

-

Water (HPLC grade)

-

Shaker incubator

-

Filtration apparatus

-

Rotary evaporator

-

Preparative High-Performance Liquid Chromatography (HPLC) system

Protocol:

-

Medium Preparation: Prepare the modified Czapek-Dox medium containing [¹³C₆]glucose and [¹³C₂]sodium acetate as the exclusive carbon sources, and ammonium sulfate as the sole nitrogen source.[2] The pH of the medium is adjusted to 5.5.

-

Inoculation and Culture: Inoculate the sterilized medium with the Alternaria alternata strain. The culture is then incubated on a shaker at approximately 110 rpm and 26°C for 7 days in darkness.[5]

-

Extraction: After the incubation period, filter the culture broth. Extract the aqueous solution with ethyl acetate. Homogenize the fungal mycelium and extract with a mixture of dichloromethane and methanol (1:1, v/v).[5]

-

Purification: Combine the extracts and evaporate the solvent under vacuum. Dissolve the resulting residue in an acetonitrile-water mixture (50:50, v/v).[5] Purify the ¹³C₁₅-AME using a preparative HPLC system.[2][7]

-

Quantification and Storage: Quantify the purified product using a UV spectrometer and store it in acetonitrile at -20°C.[5]

Quantitative Analysis of AME using this compound as an Internal Standard by LC-MS/MS

This protocol describes a general method for the quantification of AME in a food matrix, employing ¹³C₁₅-AME as an internal standard to correct for matrix effects and variations in instrument response.

Materials and Equipment:

-

LC-MS/MS system with an electrospray ionization (ESI) source

-

C18 analytical column

-

This compound internal standard solution

-

AME analytical standard

-

Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade)

-

Formic acid or ammonium formate (B1220265) (for mobile phase modification)

-

Sample extraction solvents (e.g., acetonitrile/water mixture)

-

Vortex mixer, centrifuge, syringe filters

Protocol:

-

Sample Preparation and Extraction:

-

Homogenize the sample matrix (e.g., tomato paste, cereal flour).

-

Weigh a representative portion of the homogenized sample.

-

Spike the sample with a known amount of the this compound internal standard solution.

-

Add the extraction solvent (e.g., ACN:water, 80:20, v/v) and vortex thoroughly.

-

Centrifuge the sample to pellet solid material.

-

Collect the supernatant and filter it through a 0.22 µm syringe filter.

-

-

LC-MS/MS Analysis:

-

Chromatographic Conditions:

-

Column: C18 column (e.g., 150 x 2.1 mm, 2.7 µm)

-

Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium formate

-

Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid

-

Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by a re-equilibration step.

-

Flow Rate: 0.2-0.4 mL/min

-

Injection Volume: 5-10 µL

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), typically in negative mode.

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

AME (Analyte): Select appropriate precursor and product ions (e.g., m/z 271.1 -> 227.1, 256.1).

-

¹³C₁₅-AME (Internal Standard): Select appropriate precursor and product ions (e.g., m/z 286.1 -> 241.1, 271.1).

-

-

Optimize collision energy and other MS parameters for maximum signal intensity.

-

-

-

Quantification:

-

Generate a calibration curve using analytical standards of AME of known concentrations, with each standard containing the same concentration of the ¹³C₁₅-AME internal standard.

-

Plot the ratio of the peak area of the analyte (AME) to the peak area of the internal standard (¹³C₁₅-AME) against the concentration of the analyte.

-

Calculate the concentration of AME in the unknown samples by interpolating their peak area ratios on the calibration curve.

-

Signaling Pathways and Mechanisms of Action

While this compound is primarily used as an analytical tool, its unlabeled counterpart, AME, exhibits significant biological activity, including the induction of apoptosis and modulation of cellular stress response pathways.

Induction of Mitochondrial (Intrinsic) Apoptosis

AME has been shown to induce apoptosis in various cell lines, primarily through the mitochondrial or intrinsic pathway. This process involves the permeabilization of the mitochondrial outer membrane and the release of pro-apoptotic factors into the cytoplasm.

Caption: AME-induced mitochondrial apoptosis pathway.

Modulation of the Akt/Nrf2/HO-1 Signaling Pathway

AME has been observed to induce oxidative stress, which can be linked to the inhibition of the Akt/Nrf2/HO-1 signaling pathway. This pathway is a critical cellular defense mechanism against oxidative damage.

Caption: Inhibition of the Akt/Nrf2/HO-1 pathway by AME.

Experimental Workflow for LC-MS/MS Quantification

The following diagram illustrates a typical workflow for the quantification of AME in a sample using ¹³C₁₅-AME as an internal standard.

Caption: Workflow for AME quantification using an internal standard.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. file.medchemexpress.eu [file.medchemexpress.eu]

- 4. caymanchem.com [caymanchem.com]

- 5. mediatum.ub.tum.de [mediatum.ub.tum.de]

- 6. Mycotoxin Production in Liquid Culture and on Plants Infected with Alternaria spp. Isolated from Rocket and Cabbage - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

An In-depth Technical Guide to Alternariol, Methyl Ether-¹³C₁₅

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Alternariol (B1665735), methyl ether-¹³C₁₅, a stable isotope-labeled internal standard crucial for the accurate quantification of the mycotoxin Alternariol, methyl ether (AME). This document details its physicochemical properties, provides in-depth experimental protocols for its biosynthesis and analytical application, and explores the known biological signaling pathways affected by its unlabeled counterpart, AME.

Core Properties of Alternariol, Methyl Ether-¹³C₁₅

Alternariol, methyl ether-¹³C₁₅ is the uniformly ¹³C-labeled analog of Alternariol, methyl ether (AME), a mycotoxin produced by fungi of the Alternaria genus. Its primary application is as an internal standard in stable isotope dilution assays (SIDA), particularly in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the analysis of AME in various food matrices.[1][2] The use of a stable isotope-labeled internal standard is the gold standard for quantitative analysis as it corrects for matrix effects and variations in sample preparation and instrument response, leading to highly accurate and precise results.[1]

Physicochemical Properties

A summary of the key physicochemical properties of both unlabeled and ¹³C-labeled Alternariol, methyl ether is presented in Table 1. Due to the isotopic labeling, the molecular weight of the labeled compound is higher than its unlabeled counterpart. Other physical properties such as melting point, boiling point, and solubility are expected to be very similar to the unlabeled form.

| Property | Alternariol, methyl ether (AME) | Alternariol, methyl ether-¹³C₁₅ |

| Molecular Formula | C₁₅H₁₂O₅ | ¹³C₁₅H₁₂O₅ |

| Molecular Weight | 272.25 g/mol [3][4] | 287.14 g/mol [5] |

| Appearance | Powder[3] | Solid |

| Solubility | Soluble in Methanol (B129727) and Dichloromethane.[6] In Vitro: 2.5 mg/mL in Ethanol (requires sonication); In Vivo: 0.25 mg/mL in 10% Ethanol / 90% corn oil (requires sonication).[7] | Soluble in Methanol (commercially available as a solution).[8] |

| Storage Temperature | 2-8°C[3] | Room temperature in continental US; may vary elsewhere.[5] |

Experimental Protocols

Biosynthesis of Alternariol, Methyl Ether-¹³C₁₅

The production of uniformly ¹³C-labeled AME is achieved through a microbiological procedure utilizing a modified Czapek-Dox medium.[1] This method involves cultivating an Alternaria alternata strain in a medium where the sole carbon sources are ¹³C-labeled precursors.

Materials:

-

Alternaria alternata strain

-

Modified Czapek-Dox medium containing:

-

[¹³C₆]glucose

-

Sodium [¹³C₂]acetate

-

Ammonium (B1175870) sulfate (B86663) (as the sole nitrogen source)

-

Other essential minerals (e.g., potassium phosphate, magnesium sulfate)

-

Procedure:

-

Prepare the modified Czapek-Dox medium with the ¹³C-labeled carbon sources.

-

Inoculate the medium with the Alternaria alternata strain.

-

Incubate the culture under controlled conditions to allow for fungal growth and mycotoxin production.

-

After a sufficient incubation period, harvest the fungal culture.

-

Extract the labeled mycotoxins from the culture medium and mycelia using an appropriate organic solvent.

-

Purify the extracted [¹³C₁₅]AME using techniques such as preparative High-Performance Liquid Chromatography (HPLC).[2]

-

Verify the identity and isotopic purity of the final product using mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.[2]

Quantitative Analysis of Alternariol, Methyl Ether using LC-MS/MS with ¹³C₁₅-AME Internal Standard

This protocol outlines a general procedure for the quantification of AME in food samples using a stable isotope dilution assay with [¹³C₁₅]AME as the internal standard.

1. Sample Preparation and Extraction:

-

Sample Homogenization: Homogenize the food sample to ensure uniformity.

-

Spiking with Internal Standard: Accurately add a known amount of [¹³C₁₅]AME solution to the homogenized sample.

-

Extraction: Extract the mycotoxins from the sample using a suitable solvent mixture. A common extraction solvent is a mixture of acetonitrile (B52724) and water (e.g., 80:20, v/v) with a small percentage of formic acid to improve extraction efficiency.[9]

-

Clean-up: The crude extract may require a clean-up step to remove interfering matrix components. This can be achieved using solid-phase extraction (SPE) with cartridges such as C18.[10]

2. LC-MS/MS Analysis:

-

Chromatographic Separation:

-

Column: A reversed-phase C18 column is typically used for separation.

-

Mobile Phase: A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile), often with additives like ammonium formate (B1220265) or formic acid to enhance ionization.[11][12]

-

Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray ionization (ESI) in negative ion mode is commonly employed for the detection of AME and its labeled counterpart.[12]

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring specific precursor ion to product ion transitions for both the analyte (AME) and the internal standard ([¹³C₁₅]AME).

-

MRM Transitions: The specific m/z transitions for AME and [¹³C₁₅]AME need to be optimized on the specific mass spectrometer being used.

-

3. Quantification:

-

The concentration of AME in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of unlabeled AME and a constant concentration of [¹³C₁₅]AME.

Biological Signaling Pathways of Alternariol, Methyl Ether

While Alternariol, methyl ether-¹³C₁₅ is primarily used as an analytical standard, understanding the biological effects of its unlabeled form, AME, is critical for toxicological and drug development research. AME has been shown to modulate several key signaling pathways.

Inhibition of the Akt/Nrf2/HO-1 Signaling Pathway

AME has been demonstrated to inhibit the Akt/Nrf2/HO-1 signaling pathway, which plays a crucial role in the cellular antioxidant response.[13] This inhibition leads to increased oxidative stress and can induce apoptosis.

Caption: Inhibition of the Akt/Nrf2/HO-1 pathway by AME.

Induction of the Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

AME, being a planar molecule, can act as a ligand for the Aryl Hydrocarbon Receptor (AhR).[14][15][16][17] Activation of the AhR pathway leads to the transcription of genes encoding for xenobiotic-metabolizing enzymes, such as Cytochrome P450 1A1 (CYP1A1), and can also induce apoptosis.[14]

Caption: Induction of the AhR signaling pathway by AME.

Conclusion

Alternariol, methyl ether-¹³C₁₅ is an indispensable tool for the accurate and reliable quantification of the mycotoxin AME in complex matrices. This guide has provided a detailed overview of its properties, synthesis, and analytical application. Furthermore, the elucidation of the signaling pathways affected by its unlabeled counterpart, AME, offers valuable insights for researchers in toxicology and drug development, paving the way for a better understanding of its biological effects and potential risks.

References

- 1. researchgate.net [researchgate.net]

- 2. mediatum.ub.tum.de [mediatum.ub.tum.de]

- 3. Alternariol monomethyl ether 23452-05-3 [sigmaaldrich.com]

- 4. Alternariol monomethyl ether | C15H12O5 | CID 5360741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. caymanchem.com [caymanchem.com]

- 7. file.medchemexpress.eu [file.medchemexpress.eu]

- 8. HWSTD#7065U:U-[13C15]-Alternariol monomethyl ether-25 µg/mL-Methanol – Pribolab-Devoted to Food Satety Solutions [pribolab.com]

- 9. Quantitation of Six Alternaria Toxins in Infant Foods Applying Stable Isotope Labeled Standards - PMC [pmc.ncbi.nlm.nih.gov]

- 10. d-nb.info [d-nb.info]

- 11. mdpi.com [mdpi.com]

- 12. Tracking emerging mycotoxins in food: development of an LC-MS/MS method for free and modified Alternaria toxins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. discovery.researcher.life [discovery.researcher.life]

- 15. Frontiers | Involvement of Ahr Pathway in Toxicity of Aflatoxins and Other Mycotoxins [frontiersin.org]

- 16. The Alternaria mycotoxins alternariol and alternariol methyl ether induce cytochrome P450 1A1 and apoptosis in murine hepatoma cells dependent on the aryl hydrocarbon receptor | Semantic Scholar [semanticscholar.org]

- 17. Alternaria alternata Toxins Synergistically Activate the Aryl Hydrocarbon Receptor Pathway In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of ¹³C Labeled Alternariol Methyl Ether: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of ¹³C labeled Alternariol methyl ether (AME), a critical internal standard for advanced analytical studies in toxicology and drug metabolism. The primary method detailed is a biosynthetic approach utilizing the fungus Alternaria alternata. This document summarizes the available quantitative data, presents a detailed experimental protocol based on published literature, and provides visualizations of the biosynthetic workflow.

Introduction

Alternariol methyl ether (AME) is a mycotoxin produced by fungi of the genus Alternaria. Due to its widespread presence in food and feed, there is a significant interest in understanding its toxicology, metabolism, and environmental fate. Stable isotope-labeled AME, particularly ¹³C labeled AME, is an indispensable tool for sensitive and accurate quantification in complex matrices using isotope dilution mass spectrometry. This guide focuses on the biosynthetic method for producing uniformly ¹³C labeled AME, which leverages the natural metabolic pathways of Alternaria alternata.

Biosynthetic Approach

The biosynthesis of ¹³C labeled AME is achieved by culturing Alternaria alternata in a specially formulated medium where the primary carbon sources are replaced with their ¹³C labeled counterparts.[1] This forces the fungus to incorporate the stable isotopes into its secondary metabolites, including AME.

Culture Medium

The foundation of this biosynthetic method is a modified Czapek-Dox medium.[1] This is a chemically defined medium where specific components can be replaced with their isotopically labeled analogues. For the synthesis of ¹³C labeled AME, the standard carbon sources are substituted with ¹³C labeled glucose and acetate (B1210297).

Table 1: Composition of Modified Czapek-Dox Medium for ¹³C Labeling

| Component | Standard Czapek-Dox Medium | Modified Medium for ¹³C Labeling | Purpose |

| Carbon Source | Sucrose (30 g/L) | [¹³C₆]glucose and Sodium [¹³C₂]acetate | Provides the carbon backbone for the biosynthesis of AME. |

| Nitrogen Source | Sodium Nitrate (3 g/L) | Ammonium Sulfate | Serves as the sole nitrogen source for fungal growth.[1] |

| Dipotassium Phosphate | 1 g/L | 1 g/L | Acts as a buffering agent to maintain a stable pH.[2][3][4] |

| Magnesium Sulfate | 0.5 g/L | 0.5 g/L | Provides essential magnesium ions for enzymatic activity.[2][3][4] |

| Potassium Chloride | 0.5 g/L | 0.5 g/L | Source of essential potassium and chloride ions.[2][3][4] |

| Ferrous Sulfate | 0.01 g/L | 0.01 g/L | Provides trace iron, a cofactor for cellular respiration.[2][3][4] |

| Agar (B569324) (for solid medium) | 15 g/L | 15 g/L | Solidifying agent. |

| Distilled Water | 1000 mL | 1000 mL | Solvent. |

Experimental Protocol

The following protocol is a composite methodology based on published literature for the biosynthesis and purification of ¹³C labeled AME.

Fungal Strain and Inoculation

An Alternaria alternata strain known to produce AME is used. The fungus is typically maintained on a standard potato dextrose agar (PDA) or a similar solid medium. For the production of labeled AME, a liquid culture is initiated by inoculating the modified Czapek-Dox medium with spores or mycelial fragments of the fungus.

Cultivation

The inoculated medium is incubated under controlled conditions to promote fungal growth and secondary metabolite production. Typical incubation conditions are at room temperature for an extended period, which can be up to 37 days, to maximize the yield of mycotoxins.[5]

Extraction of ¹³C Labeled AME

Following incubation, the fungal biomass and the culture medium are separated. The ¹³C labeled AME, along with other metabolites, is then extracted from the culture filtrate and/or the mycelia. A common extraction procedure involves the use of an organic solvent such as dichloromethane (B109758) (DCM).[5] The crude extract is then typically concentrated under vacuum.

Purification

The crude extract containing a mixture of fungal metabolites is subjected to purification to isolate the ¹³C labeled AME. Preparative High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose, allowing for the separation of AME from other closely related compounds.[6] The purity of the final product is confirmed using analytical techniques such as LC-MS/MS and NMR.

Quantitative Data

The biosynthesis of ¹³C labeled mycotoxins is often characterized by high isotopic purity but low absolute yields.[1] The following table summarizes the available quantitative data.

Table 2: Quantitative Data for the Synthesis of ¹³C Labeled AME

| Parameter | Value | Reference |

| Yield | Low, approximately 5 µg (absolute) has been reported for a similar synthesis of [¹³C₁₄]AOH and [¹³C₁₅]AME. | [1] |

| Isotopic Purity | High | [1] |

| Application | Used as an internal standard in Stable Isotope Dilution Assays (SIDA). | [1] |

Experimental Workflow Diagram

The following diagram illustrates the key stages in the biosynthesis and purification of ¹³C labeled Alternariol methyl ether.

Caption: Workflow for the biosynthesis of ¹³C labeled Alternariol methyl ether.

Signaling Pathway Context

While not directly involved in the synthesis protocol, it is relevant for the end-user to understand the biosynthetic origin of Alternariol. Alternariol and its derivatives are polyketides, synthesized through the condensation of acetate units via a polyketide synthase (PKS) pathway.[7] The incorporation of ¹³C from labeled glucose and acetate precursors directly reflects this underlying biosynthetic mechanism.

Caption: Simplified biosynthetic pathway of ¹³C labeled Alternariol methyl ether.

Conclusion

The biosynthetic production of ¹³C labeled Alternariol methyl ether is a powerful technique for generating a high-purity internal standard essential for modern analytical chemistry. While the yields are typically low, the ability to produce a uniformly labeled molecule that mirrors the natural isotopic distribution is a significant advantage for quantitative studies. Further optimization of culture conditions and purification protocols may lead to improved yields, making this valuable research tool more accessible.

References

An In-depth Technical Guide to Alternariol Methyl Ether-13C15: Function and Use

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Alternariol methyl ether-13C15, a stable isotope-labeled internal standard crucial for the accurate quantification of the mycotoxin Alternariol methyl ether (AME). This document details its primary function, its application in analytical methodologies, and the biological context of its unlabeled analogue, AME.

Core Function: An Internal Standard for Accurate Quantification

Alternariol methyl ether-13C15 serves a critical role as an internal standard in analytical chemistry, specifically in liquid chromatography-mass spectrometry (LC-MS/MS) methods.[1] Its chemical structure is identical to that of the naturally occurring mycotoxin AME, with the exception that all fifteen carbon atoms have been replaced with the heavy isotope, carbon-13.

The primary function of this isotopic labeling is to provide a reference compound that behaves identically to the target analyte (AME) during sample preparation, extraction, and chromatographic separation. Because it has a different mass, the mass spectrometer can distinguish it from the unlabeled AME. By adding a known amount of Alternariol methyl ether-13C15 to a sample, any variations or losses of the analyte during the analytical process can be precisely accounted for, leading to highly accurate and reliable quantification of AME in complex matrices such as food and biological samples.

Physicochemical and Purity Data

Accurate quantification relies on well-characterized standards. The following table summarizes key data for Alternariol methyl ether and its isotopically labeled form. It is critical for researchers to obtain the certificate of analysis from the supplier for lot-specific information on isotopic purity.

| Parameter | Alternariol methyl ether | Alternariol methyl ether-13C15 |

| Molecular Formula | C₁₅H₁₂O₅ | ¹³C₁₅H₁₂O₅ |

| Molecular Weight | 272.25 g/mol [2] | ~287.1 g/mol |

| Chemical Purity (Typical) | ≥99%[2] | High Purity (refer to supplier's CoA) |

| Isotopic Purity | Not Applicable | >99% (Typical, obtain from supplier's CoA) |

| Appearance | Powder[2] | Solid |

| Storage Conditions | 4 °C[3] | Refer to supplier's recommendation |

Experimental Protocol: Quantification of Alternariol Methyl Ether using LC-MS/MS

This section outlines a detailed methodology for the quantification of AME in a food matrix using Alternariol methyl ether-13C15 as an internal standard.

Preparation of Standard Solutions

-

Primary Stock Solution (AME): Accurately weigh a known amount of AME standard and dissolve it in a suitable solvent (e.g., acetonitrile (B52724) or methanol) to prepare a primary stock solution of a high concentration (e.g., 1 mg/mL).

-

Internal Standard Stock Solution (AME-13C15): Prepare a stock solution of Alternariol methyl ether-13C15 in a similar manner to a concentration of approximately 25 µg/mL.[4]

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the AME primary stock solution with the solvent. Each of these working standards should be spiked with the AME-13C15 internal standard stock solution to a constant final concentration.

Sample Preparation and Extraction

The following is a general procedure for solid food matrices. The specific steps may need to be optimized based on the sample type.

-

Homogenization: Homogenize a representative portion of the food sample to ensure uniformity.

-

Extraction:

-

Weigh a known amount of the homogenized sample (e.g., 5 g) into a centrifuge tube.

-

Add a specific volume of extraction solvent (e.g., acetonitrile/water, 80:20, v/v).

-

Spike the sample with a known amount of the Alternariol methyl ether-13C15 internal standard working solution.

-

Vortex or shake vigorously for a defined period (e.g., 30 minutes) to ensure thorough extraction.

-

Centrifuge the mixture to separate the solid and liquid phases.

-

-

Clean-up (if necessary): For complex matrices, a clean-up step using solid-phase extraction (SPE) or other techniques may be required to remove interfering compounds.

-

Final Preparation: Transfer an aliquot of the supernatant (or the eluate from the clean-up step) to an autosampler vial for LC-MS/MS analysis. Dilution with the mobile phase may be necessary.

LC-MS/MS Analysis

-

Liquid Chromatography (LC) Conditions:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient elution with water and an organic solvent (e.g., methanol (B129727) or acetonitrile), often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

-

Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

-

Injection Volume: Typically 5-10 µL.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on the analyte's properties.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

-

MRM Transitions: Specific precursor-to-product ion transitions for both AME and AME-13C15 need to be optimized on the instrument.

-

Data Analysis and Quantification

-

Calibration Curve: Construct a calibration curve by plotting the ratio of the peak area of AME to the peak area of AME-13C15 against the concentration of AME in the working standard solutions.

-

Quantification: Calculate the concentration of AME in the unknown samples by using the peak area ratio of AME to AME-13C15 and interpolating from the calibration curve.

Biological Function of Alternariol Methyl Ether (Unlabeled)

While Alternariol methyl ether-13C15 is an analytical tool, understanding the biological effects of its unlabeled counterpart, AME, is crucial for researchers in toxicology and drug development. AME is a mycotoxin produced by Alternaria fungi and is a common contaminant in various food products.

Cellular Toxicity and Signaling Pathways

AME exhibits significant cellular toxicity, primarily through the induction of apoptosis (programmed cell death) and cell cycle arrest.

-

Apoptosis Induction: AME has been shown to induce apoptosis through the mitochondrial pathway. This involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspases, which are key executioner proteins in the apoptotic cascade.

Caption: AME-induced mitochondrial apoptosis pathway.

-

Cell Cycle Arrest: AME can cause an arrest in the cell cycle, preventing cells from progressing through the normal stages of division. This is often a consequence of DNA damage and the activation of cell cycle checkpoints.

Caption: AME-induced cell cycle arrest pathway.

Experimental Workflow for AME Quantification

The following diagram illustrates the overall workflow for the quantification of AME in a sample using Alternariol methyl ether-13C15.

Caption: Workflow for AME quantification.

Conclusion

Alternariol methyl ether-13C15 is an indispensable tool for the accurate and reliable quantification of the mycotoxin AME. Its use as an internal standard in LC-MS/MS analysis allows for the correction of matrix effects and procedural losses, ensuring high-quality data. A thorough understanding of its application, coupled with knowledge of the biological impact of its unlabeled analogue, is essential for researchers in food safety, toxicology, and drug development.

References

The Biological Significance of Alternariol Mycotoxins: A Technical Guide

An In-depth Examination of the Cellular and Molecular Impacts of Alternaria Toxins for Researchers and Drug Development Professionals

Introduction

Alternariol (B1665735) (AOH) and its derivative, alternariol monomethyl ether (AME), are mycotoxins produced by fungi of the Alternaria genus, common contaminants of cereals, fruits, and vegetables.[1][2][3] These secondary metabolites are of increasing concern in food safety and toxicology due to their potential adverse health effects.[4][5] This guide provides a comprehensive overview of the biological significance of alternariol mycotoxins, focusing on their mechanisms of action, quantitative toxicological data, and the signaling pathways they modulate. Detailed experimental protocols for key assays are also provided to facilitate further research in this area.

Core Mechanisms of Toxicity

Alternariol mycotoxins exert their biological effects through a variety of mechanisms, primarily revolving around genotoxicity, cytotoxicity, and endocrine disruption.

Genotoxicity and DNA Damage

AOH and AME are known to be genotoxic, causing DNA strand breaks.[6][7] This activity is largely attributed to their function as topoisomerase poisons.[6][8] Topoisomerases are essential enzymes that regulate the topology of DNA during replication and transcription. By stabilizing the transient covalent complexes between topoisomerases and DNA, AOH and AME lead to the accumulation of DNA strand breaks.[6][8] Specifically, AOH has been shown to inhibit both topoisomerase I and II, with a preferential effect on the topoisomerase IIα isoform.[6][8][9] This inhibition of topoisomerase activity is a key mechanism behind the clastogenic (chromosome-breaking) effects observed in various cell lines.[10]

The DNA damage induced by these mycotoxins triggers a cellular DNA damage response. This response involves the phosphorylation and activation of histone H2AX and checkpoint kinases Chk-1 and Chk-2.[10][11] Consequently, the tumor suppressor protein p53 is activated, leading to an increased expression of downstream targets such as p21, a cell cycle inhibitor.[10][11]

Cytotoxicity, Cell Cycle Arrest, and Apoptosis

The genotoxic effects of alternariol mycotoxins often translate into cytotoxicity and the inhibition of cell proliferation.[1][10][12] A common outcome of exposure to AOH and AME is cell cycle arrest, frequently observed at the G2/M phase.[1][12][13] This arrest prevents cells with damaged DNA from proceeding through mitosis. The cell cycle arrest is mediated by the altered expression of key regulatory proteins, including an increase in Cyclin B.[11][13] In some cases, AOH can also induce a G0/G1 phase arrest.[10] Prolonged exposure or high concentrations of these mycotoxins can lead to abnormal nuclear morphologies, including the formation of micronuclei and polyploidy.[12][13]

When DNA damage is severe and cannot be repaired, cells may undergo programmed cell death, or apoptosis. AOH and AME have been shown to induce apoptosis through the mitochondrial (intrinsic) pathway.[7][14] This process is characterized by the opening of the mitochondrial permeability transition pore (PTP), leading to a loss of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspases 9 and 3.[14] The activation of caspase-3/7 is a key step in the execution phase of apoptosis.[1][15]

Oxidative Stress

Alternariol mycotoxins can induce oxidative stress by increasing the production of reactive oxygen species (ROS).[11][12][16] This overproduction of ROS can lead to oxidative damage to cellular components, including DNA, proteins, and lipids.[1][17] The generation of ROS appears to be linked to the mitochondrial dysfunction caused by these toxins.[1][14] In response to oxidative stress, cells activate antioxidant defense mechanisms, which are often regulated by the Nrf2 signaling pathway.[1] However, AOH and AME have been shown to impair these defenses, for instance, by decreasing the enzymatic activity of catalase and superoxide (B77818) dismutase.[1]

Endocrine Disruption

AOH has been identified as an endocrine-disrupting chemical, primarily exhibiting weak estrogenic activity.[9][18][19] It can bind to estrogen receptors and modulate the expression of estrogen-responsive genes.[18] Furthermore, AOH can interfere with the steroidogenesis pathway by up-regulating the expression of several key enzymes involved in hormone synthesis, such as CYP19 (aromatase).[18][19] This can lead to an increase in the production of estradiol (B170435) and progesterone (B1679170).[18][19] AOH has also been reported to have anti-androgenic effects.[19]

Quantitative Toxicological Data

The following tables summarize key quantitative data on the cytotoxic and genotoxic effects of Alternariol and Alternariol Monomethyl Ether.

Table 1: Cytotoxicity of Alternariol Mycotoxins (EC50/IC50 Values)

| Mycotoxin | Cell Line | Assay | Exposure Time | EC50/IC50 (µM) | Reference |

| AME | IPEC-1 | MTT | 24 h | 10.5 | [1][15] |

| AOH | HepG2 | PI-based Flow Cytometry | 24 h | 11.68 ± 4.05 µg/mL | [20] |

| AME | HepG2 | PI-based Flow Cytometry | 24 h | 5.07 ± 0.52 µg/mL | [20] |

| AOH | Caco-2 | PI-based Flow Cytometry | 24 h | 18.71 µg/mL | [7] |

| AME | Caco-2 | PI-based Flow Cytometry | 24 h | 15.38 ± 8.62 µg/mL | [7] |

Table 2: Genotoxicity and Other Biological Effects of Alternariol Mycotoxins

| Mycotoxin | Effect | Cell Line | Concentration | Observations | Reference |

| AOH | DNA Strand Breaks | HT29, A431 | Micromolar concentrations | Significant increase in DNA strand breaks. | [6][8] |

| AME | DNA Strand Breaks | HT29, A431 | Micromolar concentrations | Significant increase in DNA strand breaks. | [6][8] |

| AOH | Cell Cycle Arrest | RAW 264.7 | 15-30 µM | Almost complete blockage of cell proliferation; G2/M arrest. | [11][13] |

| AME | Cell Cycle Arrest | IPEC-1 | 2.5 µM and 5 µM | Significant increase in the percentage of cells in the G2 phase. | [1] |

| AOH | ROS Production | RAW 264.7 | 30 µM | Significant increase in ROS levels within 30 minutes. | [11] |

| AOH | Endocrine Disruption | H295R | 1000 ng/ml (3.87 µM) | Significant increase in estradiol and progesterone production. | [18][19] |

Signaling Pathways and Experimental Workflows

Visual representations of the key signaling pathways affected by alternariol mycotoxins and common experimental workflows are provided below using the DOT language for Graphviz.

Signaling Pathways

Caption: AOH-induced DNA damage, cell cycle arrest, and apoptosis signaling pathways.

Experimental Workflows

Caption: Workflow for assessing cytotoxicity and genotoxicity of Alternariol.

Detailed Experimental Protocols

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.[21]

Principle: Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Treatment: Remove the culture medium and add fresh medium containing various concentrations of the alternariol mycotoxin. Include untreated control wells.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express cell viability as a percentage of the untreated control. Calculate the IC50 value, the concentration of the toxin that causes 50% inhibition of cell viability.

Genotoxicity (Comet) Assay

The single-cell gel electrophoresis (SCGE) or comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[22][23][24]

Principle: Following cell lysis and electrophoresis, the damaged DNA (containing strand breaks) migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.[22][23]

Procedure:

-

Cell Preparation: Prepare a single-cell suspension from treated and control cells.

-

Slide Preparation: Coat microscope slides with a layer of normal melting point agarose (B213101).

-

Cell Embedding: Mix the cell suspension with low melting point agarose and layer it onto the pre-coated slides.

-

Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergents) to lyse the cells and unfold the DNA.

-

Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank with an alkaline buffer (pH > 13) to unwind the DNA. Apply an electric field to separate the damaged DNA fragments from the nucleus.

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green).

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope. Quantify the DNA damage by measuring the tail length, tail intensity, and tail moment using specialized software.

Estrogenicity (E-SCREEN) Assay

The Estrogen-SCREEN (E-SCREEN) assay is a cell proliferation-based method to assess the estrogenic activity of compounds.[25][26][27]

Principle: The human breast cancer cell line MCF-7 is estrogen-responsive and proliferates in the presence of estrogens. The proliferative effect of a test compound is compared to that of 17β-estradiol (E2), the natural estrogen.[25][27]

Procedure:

-

Cell Maintenance: Culture MCF-7 cells in a medium containing phenol (B47542) red and fetal bovine serum (FBS).

-

Hormone Deprivation: Before the assay, switch the cells to a medium without phenol red (a weak estrogen) and with charcoal-dextran-stripped FBS to remove endogenous steroids.

-

Cell Seeding: Seed the hormone-deprived cells in a 96-well plate.

-

Treatment: Expose the cells to a range of concentrations of the test compound. Include a negative control (vehicle), a positive control (E2), and a series of E2 standards to generate a dose-response curve.

-

Incubation: Incubate the plate for 6 days.

-

Cell Number Quantification: At the end of the incubation, quantify the cell number using a method such as the sulforhodamine B (SRB) assay.

-

Data Analysis: Compare the proliferative effect of the test compound to that of E2. The estrogenic potency of the compound can be expressed as the relative proliferative effect (RPE) compared to E2.

Conclusion

Alternariol mycotoxins, particularly AOH and AME, pose a significant toxicological threat due to their multifaceted interactions with cellular systems. Their ability to induce DNA damage via topoisomerase inhibition, trigger cell cycle arrest and apoptosis, generate oxidative stress, and disrupt the endocrine system underscores the importance of continued research and monitoring of these food contaminants. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational resource for researchers and professionals in drug development to further investigate the biological significance of alternariol mycotoxins and to develop strategies to mitigate their potential health risks.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Alternariol - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. Occurrence, toxicity, dietary exposure, and management of Alternaria mycotoxins in food and feed: A systematic literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Alternariol acts as a topoisomerase poison, preferentially affecting the IIalpha isoform - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Cytotoxic Effects of Alternariol, Alternariol Monomethyl-Ether, and Tenuazonic Acid and Their Relevant Combined Mixtures on Human Enterocytes and Hepatocytes [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. An updated overview of anticancer effects of alternariol and its derivatives: underlying molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanisms involved in alternariol-induced cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mechanisms of Action and Toxicity of the Mycotoxin Alternariol: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Alternariol induces abnormal nuclear morphology and cell cycle arrest in murine RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Mechanism of Alternariol monomethyl ether-induced mitochondrial apoptosis in human colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Alternariol Monomethyl-Ether Induces Toxicity via Cell Death and Oxidative Stress in Swine Intestinal Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. An in vitro investigation of endocrine disrupting effects of the mycotoxin alternariol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Cytotoxic Effects of Alternariol, Alternariol Monomethyl-Ether, and Tenuazonic Acid and Their Relevant Combined Mixtures on Human Enterocytes and Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The Combined Effect of Two Alternaria Mycotoxins (Alternariol and Alternariol Monomethyl Ether) on Porcine Epithelial Intestinal Cells [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. 21stcenturypathology.com [21stcenturypathology.com]

- 24. The comet assay: a sensitive genotoxicity test for the detection of DNA damage and repair. | Semantic Scholar [semanticscholar.org]

- 25. The E-SCREEN assay as a tool to identify estrogens: an update on estrogenic environmental pollutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. E-SCREEN - Wikipedia [en.wikipedia.org]

- 27. researchgate.net [researchgate.net]

Alternariol, Methyl Ether-13C15: A Technical Guide to Safe Handling and Application

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety, handling, and application of Alternariol, methyl ether-13C15, a stable isotope-labeled internal standard crucial for accurate quantification of the mycotoxin Alternariol monomethyl ether (AME) in various matrices. Given its toxicological profile, stringent adherence to safety protocols is paramount.

Compound Overview

This compound is the isotopically labeled form of Alternariol monomethyl ether (AME), a mycotoxin produced by fungi of the Alternaria genus. These fungi are common contaminants of agricultural products, including cereals, fruits, and vegetables. AME has been shown to exhibit cytotoxic, genotoxic, and mutagenic properties. The 13C15 labeled version serves as an ideal internal standard for analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), as it shares identical chemical and physical properties with the unlabeled analyte, allowing for accurate correction of matrix effects and procedural losses during analysis.[1]

Safety and Handling

The safety precautions for this compound are based on the known hazards of its unlabeled counterpart, Alternariol monomethyl ether. The isotopic labeling with stable 13C does not alter the chemical toxicity of the molecule.

Hazard Classification

Alternariol monomethyl ether is classified as a highly hazardous substance. The Globally Harmonized System (GHS) classifications are summarized in the table below.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 2 | H300: Fatal if swallowed |

| Acute Toxicity, Dermal | Category 2 | H310: Fatal in contact with skin |

| Acute Toxicity, Inhalation | Category 2 | H330: Fatal if inhaled |

| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects |

| Reproductive Toxicity | Category 2 | H361: Suspected of damaging fertility or the unborn child |

Personal Protective Equipment (PPE)

Due to the high toxicity of this compound, appropriate personal protective equipment must be worn at all times.

| Protection Type | Specification |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |

| Eye Protection | Safety glasses with side-shields or goggles. |

| Skin and Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes. Consider a disposable suit for handling larger quantities. |

| Respiratory Protection | A NIOSH-approved respirator is required when handling the solid form or when aerosols may be generated. |

Handling and Storage

| Procedure | Recommendation |

| Handling | Handle only in a designated fume hood. Avoid inhalation of dust or aerosols. Avoid contact with skin and eyes. Wash hands thoroughly after handling. |

| Storage | Store in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area. Store away from incompatible materials. Recommended storage temperature is typically -20°C. |

First Aid Measures

| Exposure Route | First Aid Procedure |

| If Swallowed | Immediately call a poison center or doctor. Rinse mouth. Do NOT induce vomiting. |

| If on Skin | Immediately take off all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Immediately call a poison center or doctor. |

| If Inhaled | Move person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Immediately call a poison center or doctor. |

| If in Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor. |

Experimental Protocols

This compound is primarily used as an internal standard in stable isotope dilution assays (SIDA) for the quantification of AME in complex matrices like food and biological samples. The following is a generalized protocol based on established methods for mycotoxin analysis.[2][3]

Preparation of Stock and Working Solutions

-

Stock Solution: Carefully weigh a precise amount of this compound solid standard in a fume hood. Dissolve in a suitable solvent, such as acetonitrile (B52724) or methanol (B129727), to a known concentration (e.g., 10 µg/mL). Store the stock solution in an amber vial at -20°C.

-

Working Solution: Prepare a working solution by diluting the stock solution with the appropriate solvent to the desired concentration for spiking into samples. The concentration of the working solution will depend on the expected concentration range of the analyte in the samples and the sensitivity of the LC-MS/MS instrument.

Sample Preparation and Extraction (General "Dilute and Shoot" Method)

This method is a simplified approach for cleaner matrices.[4][5]

-

Homogenization: Homogenize the solid sample (e.g., tomato paste, wheat flour) to ensure uniformity.

-

Weighing: Weigh a representative portion of the homogenized sample (e.g., 5 g) into a centrifuge tube.

-

Spiking: Add a known volume of the this compound working solution to the sample.

-

Extraction: Add an extraction solvent (e.g., 20 mL of acetonitrile/water, 80:20 v/v with 1% formic acid).

-

Vortexing/Shaking: Vortex or shake the mixture vigorously for a specified time (e.g., 30 minutes) to ensure complete extraction.

-

Centrifugation: Centrifuge the sample at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the solid material.

-

Dilution and Filtration: Take a specific aliquot of the supernatant, dilute it with a suitable solvent (e.g., mobile phase), and filter through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Chromatographic Separation: Use a suitable C18 reversed-phase column for chromatographic separation. The mobile phase typically consists of a gradient of water and methanol or acetonitrile, both containing a small amount of an additive like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

-

Mass Spectrometric Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode with electrospray ionization (ESI), either in positive or negative ion mode, depending on which provides better sensitivity for AME. Monitor at least two specific precursor-to-product ion transitions for both AME and its 13C15-labeled internal standard for accurate identification and quantification.

Visualizations

Experimental Workflow for Mycotoxin Analysis

The following diagram illustrates a typical workflow for the analysis of Alternariol monomethyl ether using this compound as an internal standard.

Caption: A generalized workflow for the quantification of Alternariol monomethyl ether.

Signaling Pathway for AME-Induced Toxicity (Conceptual)

While a detailed signaling pathway for this compound is not available, the toxicity of AME is known to involve mechanisms such as the induction of apoptosis. The following is a conceptual diagram illustrating a potential pathway.

Caption: A simplified, conceptual diagram of AME's cytotoxic effects.

References

The Emergence of Alternaria Toxins in the Food Chain: A Technical Guide to Their Discovery and Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The contamination of food commodities by mycotoxins produced by fungi of the Alternaria genus represents a growing concern for global food safety. These toxic secondary metabolites, including alternariol (B1665735) (AOH), alternariol monomethyl ether (AME), tenuazonic acid (TeA), and tentoxin (B1683006) (TEN), are increasingly detected in a wide range of foodstuffs, from cereals and oilseeds to fruits and vegetables.[1][2] Their potential adverse health effects, including cytotoxicity, genotoxicity, and carcinogenicity, necessitate robust and sensitive analytical methods for their detection and quantification to ensure consumer protection and fair trade.[3][4] This technical guide provides a comprehensive overview of the current methodologies for the discovery and analysis of Alternaria toxins in food, with a focus on data presentation, detailed experimental protocols, and visual workflows.

Quantitative Analysis of Alternaria Toxins in Food Matrices

The development of advanced analytical techniques, particularly liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), has enabled the sensitive and specific quantification of Alternaria toxins in complex food matrices.[5][6] The following tables summarize key quantitative data from recent studies, including the limits of detection (LOD) and quantification (LOQ) for various toxins in different food products.

Table 1: Limits of Quantification (LOQ) of Alternaria Toxins in Tomato Products using LC-MS/MS

| Toxin | LOQ (µg/kg) | Reference |

| Alternariol (AOH) | 1.2 - 3.7 | [7] |

| Alternariol monomethyl ether (AME) | 1.2 - 3.7 | [7] |

| Tenuazonic acid (TeA) | 9.4 - 18.4 | [7] |

| Altenuene (ALT) | 0.19 - 1.40 | [3] |

| Tentoxin (TEN) | 0.19 - 1.40 | [3] |

Table 2: Validation Parameters for Alternaria Toxin Analysis in Vegetables and Grape Juices

| Toxin | Recovery (%) | Repeatability (RSDr, %) | Reproducibility (RSDR, %) | Reference |

| Altenuene (ALT) | 97 | 8.0 | 23 | [5] |

| Alternariol (AOH) | 95 | 9.2 | 17 | [5] |

| Alternariol monomethyl ether (AME) | 98 | 6.4 | 13 | [5] |

| Tenuazonic acid (TeA) | 97 | 4.2 | 9.3 | [5] |

| Tentoxin (TEN) | 102 | 5.6 | 15 | [5] |

Table 3: Occurrence of Alternaria Toxins in Various Food Commodities

| Food Matrix | Toxin | Concentration Range (µg/kg) | Frequency of Detection (%) | Reference |

| Tomato Products | Tenuazonic acid (TeA) | Up to 517 | 95 | [8] |

| Alternariol (AOH) | Up to 27 | - | [8] | |

| Alternariol monomethyl ether (AME) | Up to 7.1 | - | [8] | |

| Dried Figs | Tenuazonic acid (TeA) | Up to 2345 | 100 | [2] |

| Sunflower Seeds | Tenuazonic acid (TeA) | - | 80 | [2] |

| Wheat | Tenuazonic acid (TeA) | Up to 4000 | - | [3] |

Detailed Experimental Protocols

Accurate detection of Alternaria toxins relies on meticulous sample preparation and analysis. The following sections detail established protocols for the extraction, purification, and quantification of these mycotoxins from various food matrices.

Protocol 1: Extraction and Purification of Alternaria Toxins from Solid Food Matrices (e.g., Wheat, Sunflower Seeds)

This protocol is adapted from a method validated for the determination of five major Alternaria toxins in solid food commodities.[3]

1. Sample Preparation:

- Homogenize a representative sample of the food product to a fine powder.

- Weigh 2.00 g of the homogenized test material into a 50 mL centrifuge tube.

2. Internal Standard Spiking:

- Pipette 100 µL of an internal standard solution containing isotopically labeled analogues of the target toxins (e.g., TeA-¹³C₂, ALT-d₆, AOH-d₃, TEN-d₃, and AME-d₃) into the sample tube.[3]

3. Extraction:

- Add 15 mL of the extraction solvent (methanol/water/acetic acid, 85/14/1, v/v/v) to the sample tube.[3]

- Extract the sample for 45 minutes at room temperature using a wrist-action shaker at maximum speed.

- Centrifuge the sample for 10 minutes at approximately 3200 x g.

- Transfer 7.5 mL of the supernatant to a new 50 mL centrifuge tube.

4. Solid-Phase Extraction (SPE) Clean-up:

- The extract is diluted with a sodium phosphate (B84403) solution and then cleaned up and concentrated by solid-phase extraction using a hydroxylated polymer-based sorbent.[9]

5. Elution and Reconstitution:

- Wash the SPE cartridge with 5 mL of water and dry for 10 minutes under a light vacuum.[9]

- Elute the toxins with 5 mL of methanol, followed by 5 mL of acetonitrile.[9]

- Evaporate the eluate to dryness under a gentle stream of nitrogen.

- Reconstitute the residue in 1 mL of a water/methanol mixture (7/3, v/v) for LC-MS/MS analysis.[9]

Protocol 2: Extraction of Alternaria Toxins from Liquid Food Matrices (e.g., Juices)

This protocol is a simplified solvent extraction method suitable for liquid samples.[9]

1. Sample Preparation:

- Weigh 5 g of the juice sample into a centrifuge tube.

2. Extraction:

- Add 15 mL of an acetonitrile/methanol/water mixture (pH 3; 45/10/45, v/v/v) to the sample.[9]

- Shake vigorously for 60 seconds.

- Transfer 6 mL of the supernatant to a new centrifuge tube.

- Add 15 mL of a 0.05 M sodium dihydrogen phosphate solution (pH 3).

- Centrifuge again if necessary. The supernatant is ready for LC-MS/MS analysis or further clean-up if required.

Visualizing the Workflow: From Sample to Result

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental procedures for the analysis of Alternaria toxins.

Caption: Workflow for Alternaria toxin analysis in solid food samples.

Caption: Workflow for Alternaria toxin analysis in liquid food samples.

Conclusion

The discovery and quantification of Alternaria toxins in the food supply chain are critical for safeguarding public health. The methodologies outlined in this guide, particularly those based on LC-MS/MS, provide the necessary sensitivity and specificity for reliable monitoring. As these "emerging" mycotoxins gain more regulatory attention, the standardization and validation of analytical methods will become increasingly important.[1][10] The provided protocols and workflows serve as a foundational resource for laboratories involved in food safety testing, research on mycotoxin toxicology, and the development of mitigation strategies to reduce the prevalence of these contaminants in our food.

References

- 1. Co-Occurrence and Combinatory Effects of Alternaria Mycotoxins and Other Xenobiotics of Food Origin: Current Scenario and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. From Food to Humans: The Toxicological Effects of Alternaria Mycotoxins in the Liver and Colon | MDPI [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. JRC Publications Repository [publications.jrc.ec.europa.eu]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. agritrop.cirad.fr [agritrop.cirad.fr]

- 8. mdpi.com [mdpi.com]

- 9. ingenieria-analitica.com [ingenieria-analitica.com]

- 10. researchgate.net [researchgate.net]

Technical Guide: Alternariol, methyl ether-¹³C₁₅ Certified Reference Material

This technical guide provides a comprehensive overview of Alternariol, methyl ether-¹³C₁₅, a stable isotope-labeled internal standard crucial for the accurate quantification of the mycotoxin Alternariol, methyl ether (AME) in various matrices. This document is intended for researchers, scientists, and drug development professionals utilizing this standard in their analytical workflows. While a specific certificate of analysis for Alternariol, methyl ether-¹³C₁₅ was not publicly available, this guide synthesizes typical data and methodologies from certificates of analysis for closely related compounds, such as the unlabeled AME and its deuterated analog (Alternariol Monomethyl Ether-d3).

Compound Information

Stable isotope-labeled compounds are essential for providing accuracy and precision in quantitative analysis by mass spectrometry, serving as internal standards to correct for matrix effects and variations in instrument response.[1]

| Identifier | Value |

| Compound Name | Alternariol, methyl ether-¹³C₁₅ |

| Synonyms | AME-¹³C₁₅ |

| Chemical Formula | ¹³C₁₅H₁₂O₅ |

| Molecular Weight | 287.16 g/mol (calculated) |

| CAS Number | Not available |

| Unlabeled CAS Number | 26894-49-5[2], 23452-05-3[3][4] |

Physical and Chemical Properties

The following table summarizes the typical physical and chemical properties based on data for the unlabeled and deuterated analogs.

| Property | Value | Source (Analog) |

| Appearance | White to off-white solid | MedchemExpress (AME)[2] |

| Purity (HPLC) | >95% - 99.96% | LGC Standards (AME-d3)[5], MedchemExpress (AME)[2] |

| Solubility | Soluble in Dichloromethane, Methanol | Cayman Chemical (AME)[3] |

| Storage Temperature | -20°C | LGC Standards (AME-d3)[5], MedchemExpress (AME)[2] |

Analytical Data

Certified reference materials undergo rigorous testing to ensure their identity, purity, and concentration. The following sections detail the typical experimental protocols used for quality control.

High-Performance Liquid Chromatography (HPLC)

Purpose: To determine the purity of the compound.

Methodology: A solution of the reference material is injected into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector. The mobile phase composition and gradient are optimized to achieve separation of the main compound from any impurities. The purity is calculated by dividing the peak area of the main compound by the total peak area of all components in the chromatogram.

Mass Spectrometry (MS)

Purpose: To confirm the molecular weight and isotopic enrichment of the labeled compound.

Methodology: The sample is introduced into a mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is measured. For ¹³C₁₅-labeled AME, the expected molecular ion peak would be significantly shifted from the unlabeled compound, confirming the incorporation of the stable isotopes. The isotopic distribution pattern is also analyzed to determine the level of isotopic enrichment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Purpose: To confirm the chemical structure of the compound.

Methodology: ¹H and ¹³C NMR spectra are acquired to provide detailed information about the molecular structure. The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum are compared with the expected structure. The ¹³C NMR spectrum will show signals corresponding to the carbon atoms in the molecule, and in the case of a ¹³C₁₅-labeled compound, will confirm the position and extent of labeling.

Quality Control Workflow

The following diagram illustrates a typical quality control workflow for the certification of a stable isotope-labeled reference material.

Caption: Quality Control Workflow for Certified Reference Material.

Applications

Alternariol, methyl ether-¹³C₁₅ is intended for use as an internal standard in analytical methods for the detection and quantification of AME.[1] AME is a mycotoxin produced by Alternaria fungi and is a common contaminant in food and environmental samples.[6] Accurate quantification of AME is crucial for food safety and toxicological research.[6]

Handling and Storage

Storage: The product should be stored at -20°C in a tightly sealed container, protected from light and moisture.[2][5][7]

Handling: This product is for laboratory research use only and is not intended for human or veterinary use.[3][7] Standard laboratory safety precautions should be taken when handling this compound. A Safety Data Sheet (SDS) should be consulted for detailed safety information.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.eu [file.medchemexpress.eu]

- 3. caymanchem.com [caymanchem.com]

- 4. Alternariol monomethyl ether - Cfm Oskar Tropitzsch GmbH [cfmot.de]

- 5. Alternariol Monomethyl Ether-d3 | LGC Standards [lgcstandards.com]

- 6. hpc-standards.com [hpc-standards.com]

- 7. clinivex.com [clinivex.com]

commercial suppliers of Alternariol, methyl ether-13C15

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercially available stable isotope-labeled compound, Alternariol, methyl ether-¹³C₁₅. This document is intended for researchers, scientists, and professionals in drug development and analytical sciences who require a reliable internal standard for the quantitative analysis of Alternariol methyl ether.

Introduction

Alternariol, methyl ether-¹³C₁₅ is the ¹³C isotopically labeled form of Alternariol methyl ether, a mycotoxin produced by fungi of the Alternaria genus. Due to its potential toxicity and prevalence in various food commodities, accurate quantification of Alternariol methyl ether is crucial for food safety and toxicology studies. The use of a stable isotope-labeled internal standard, such as Alternariol, methyl ether-¹³C₁₅, is the gold standard for quantitative analysis by mass spectrometry, as it allows for the correction of matrix effects and variations in sample preparation and instrument response.[1]

Commercial Suppliers and Product Specifications

Alternariol, methyl ether-¹³C₁₅ is available from specialized chemical suppliers. The following table summarizes the product information gathered from publicly available data.

| Supplier | Product Name/ID | Formulation | Concentration | Available Volumes | Storage Conditions |

| MedchemExpress | HY-W585866S | Not specified | Not specified | Various | Store according to the Certificate of Analysis[2][3] |

| Pribolab | HWSTD#7065U | In Methanol (B129727) | 25 µg/mL | 1.2 mL, 2 mL, 5 mL | -20°C or below in a dark place[4] |

Note: For detailed specifications, including isotopic purity and lot-specific concentration, users should always refer to the Certificate of Analysis provided by the supplier.

Key Applications

The primary application of Alternariol, methyl ether-¹³C₁₅ is as an internal standard in Stable Isotope Dilution Assays (SIDA) for the accurate quantification of Alternariol methyl ether in complex matrices. This methodology is predominantly used in conjunction with Liquid Chromatography-Mass Spectrometry (LC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2]

Experimental Protocol: Quantification of Alternariol Methyl Ether using SIDA-LC-MS/MS

The following is a generalized experimental protocol for the quantification of Alternariol methyl ether in a food matrix (e.g., fruit juice) using Alternariol, methyl ether-¹³C₁₅ as an internal standard. This protocol is based on methodologies described in the scientific literature for related compounds and should be optimized for specific laboratory conditions and matrices.

4.1. Materials and Reagents

-

Alternariol, methyl ether-¹³C₁₅ internal standard solution (e.g., Pribolab HWSTD#7065U, 25 µg/mL in Methanol)

-

Native Alternariol methyl ether analytical standard

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (or other appropriate mobile phase modifier)

-

Sample matrix (e.g., fruit juice)

-

Solid Phase Extraction (SPE) cartridges (if necessary for sample cleanup)

4.2. Sample Preparation

-

Spiking with Internal Standard: To a known volume or weight of the sample, add a precise amount of the Alternariol, methyl ether-¹³C₁₅ internal standard solution. The amount added should result in a concentration that is comparable to the expected concentration of the native analyte in the sample.

-

Extraction: Extract the analytes from the sample matrix. A common method is liquid-liquid extraction with a solvent such as acetonitrile. The specific solvent and extraction conditions will depend on the matrix.

-

Cleanup (Optional): If the sample extract is complex and contains interfering substances, a cleanup step using Solid Phase Extraction (SPE) may be necessary to reduce matrix effects.

-

Solvent Exchange and Reconstitution: Evaporate the solvent from the cleaned extract and reconstitute the residue in a known volume of a solvent compatible with the LC-MS mobile phase.

4.3. LC-MS/MS Analysis

-

Chromatographic Separation: Inject the prepared sample extract onto a suitable Liquid Chromatography (LC) system. A C18 reversed-phase column is commonly used for the separation of mycotoxins. The mobile phase typically consists of a gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like formic acid to improve ionization.

-

Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source. The analysis is performed in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both the native Alternariol methyl ether and the ¹³C₁₅-labeled internal standard need to be determined and optimized.

4.4. Quantification

The concentration of the native Alternariol methyl ether in the sample is determined by comparing the peak area ratio of the native analyte to its ¹³C₁₅-labeled internal standard against a calibration curve. The calibration curve is generated by analyzing a series of standards containing known concentrations of the native analyte and a constant concentration of the internal standard.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the quantification of Alternariol methyl ether using a stable isotope dilution assay.

References

- 1. Pribolab®U-[13C15]-Alternariol Monomethyl Ether Stable Isotope Labeled Internal Standard - GoldSupplier [goldsupplier.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. HWSTD#7065U:U-[13C15]-Alternariol monomethyl ether-25 µg/mL-Methanol – Pribolab-Devoted to Food Satety Solutions [pribolab.com]

Methodological & Application

Application Note: High-Throughput Quantification of Alternariol and its Methyl Ether in Food Matrices using Isotope Dilution LC-MS/MS with Alternariol, methyl ether-¹³C₁₅

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Alternariol (B1665735) (AOH) and Alternariol methyl ether (AME) in various food matrices. The use of a stable isotope-labeled internal standard, Alternariol, methyl ether-¹³C₁₅, ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. This stable isotope dilution assay (SIDA) is recognized as a gold standard for quantitative analysis.[1][2] The described protocol is applicable to a range of food products, including tomato-based products, fruit juices, and cereals, which are susceptible to contamination by Alternaria fungi.[3][4][5]

Introduction

Alternaria species are common fungi that can contaminate a wide variety of agricultural commodities, leading to the production of mycotoxins.[5] Alternariol (AOH) and Alternariol methyl ether (AME) are two of the most significant Alternaria toxins due to their potential toxic effects.[5] Regulatory bodies are increasingly monitoring the levels of these toxins in food products to ensure consumer safety.[5][6][7] Consequently, there is a growing demand for reliable and sensitive analytical methods for their accurate quantification.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the technique of choice for mycotoxin analysis due to its high selectivity and sensitivity.[3][8][9] The implementation of stable isotope dilution assays (SIDAs), utilizing isotopically labeled internal standards, significantly enhances the accuracy and reliability of quantification by minimizing the impact of matrix effects, which are a common challenge in complex food matrices.[1][2] This application note provides a detailed protocol for the analysis of AOH and AME using Alternariol, methyl ether-¹³C₁₅ as an internal standard.

Experimental Protocols

Sample Preparation

The choice of sample preparation method is critical for the efficient extraction of analytes and removal of interfering matrix components. Below are two common extraction protocols applicable to different food matrices.

a) Dispersive Liquid-Liquid Microextraction (DLLME) for Liquid Samples (e.g., Tomato Juice) [3]

-

Centrifuge 5 mL of the liquid sample (e.g., tomato juice) to separate solid particles.

-

Transfer 5 mL of the supernatant to a new centrifuge tube.

-

Add 1 g of NaCl and vortex to dissolve.

-

Spike the sample with the internal standard solution (Alternariol, methyl ether-¹³C₁₅).

-

Prepare a mixture of 1 mL acetonitrile (B52724) (disperser solvent) and 100 µL chloroform (B151607) (extraction solvent).

-

Rapidly inject this mixture into the sample tube.

-

Vortex for 1 minute to form a cloudy solution.

-

Centrifuge at 4000 rpm for 5 minutes to separate the phases.

-

Collect the sedimented chloroform droplet (approx. 100 µL) using a microsyringe.

-

Evaporate the collected droplet to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 1 mL of methanol:water (50:50, v/v).

-

Filter the solution through a 0.20 µm nylon filter before LC-MS/MS analysis.[3]

b) Solid Phase Extraction (SPE) for Solid and Semi-Solid Samples (e.g., Fruit Purées, Cereals) [4][10]

-

Weigh 5-20 g of the homogenized sample into a centrifuge tube.[4]

-

Spike the sample with the internal standard solution (Alternariol, methyl ether-¹³C₁₅).

-

Add 60 mL of an extraction solvent mixture of acetonitrile/methanol/water (45/10/45, v/v/v, pH 3).[4]

-

Homogenize with a high-speed mixer for at least 2 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-